1-Bromo-3-(bromomethyl)-2-methylbenzene

Catalog No.
S1544657
CAS No.
112299-62-4
M.F
C8H8Br2
M. Wt
263.96 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(bromomethyl)-2-methylbenzene

CAS Number

112299-62-4

Product Name

1-Bromo-3-(bromomethyl)-2-methylbenzene

IUPAC Name

1-bromo-3-(bromomethyl)-2-methylbenzene

Molecular Formula

C8H8Br2

Molecular Weight

263.96 g/mol

InChI

InChI=1S/C8H8Br2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3

InChI Key

XVLACHXVYBTTPW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Br)CBr

Canonical SMILES

CC1=C(C=CC=C1Br)CBr

1-Bromo-3-(bromomethyl)-2-methylbenzene, also known as 1-Bromo-3-bromomethyl-2-methylbenzene, is an organic compound characterized by its molecular formula C₈H₈Br₂. The structure consists of a benzene ring substituted with two bromine atoms and a methyl group. Specifically, the bromine atoms are positioned at the first and third carbons of the benzene ring, while a methyl group is attached to the second carbon. This unique substitution pattern contributes to its chemical properties and reactivity, making it a significant compound in organic synthesis and industrial applications .

As there's no known application or biological activity reported for this compound, a mechanism of action is not applicable.

  • Potential irritant: Bromine-containing compounds can be irritating to the skin, eyes, and respiratory system [].
  • Suspected carcinogen: Long-term exposure to some brominated compounds has been linked to potential carcinogenic effects [].
Typical of brominated aromatic compounds:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH⁻), cyanides (CN⁻), or amines (NH₂⁻).
  • Elimination Reactions: Under basic conditions, it can undergo elimination reactions to yield alkenes.
  • Coupling Reactions: It participates in coupling reactions like the Suzuki-Miyaura reaction, where it reacts with boronic acids to produce biaryl compounds .

1-Bromo-3-(bromomethyl)-2-methylbenzene exhibits significant biological activity. Studies indicate that it demonstrates broad-spectrum antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and parasites such as Leishmania . Its ability to inhibit certain cytochrome P450 enzymes suggests potential implications in drug metabolism and toxicity .

The synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene can be achieved through several methods:

  • Bromination of Toluene Derivatives: The primary method involves the bromination of 2-methylbenzyl bromide using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). This reaction is typically conducted under controlled temperatures to ensure selective substitution at the desired positions.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for larger-scale production, allowing for better control over reaction conditions and improved yields .

This compound finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its biological activity makes it a candidate for further development in medicinal chemistry.
  • Material Science: It is used in producing specialty chemicals and polymers due to its unique reactivity .

Research into the interactions of 1-Bromo-3-(bromomethyl)-2-methylbenzene with biological systems has revealed its potential as an inhibitor of certain enzymes involved in drug metabolism. Specifically, it has been noted as a CYP1A2 inhibitor, which may impact the metabolism of co-administered drugs. Understanding these interactions is crucial for evaluating its safety and efficacy as a pharmaceutical agent .

Several compounds share structural similarities with 1-Bromo-3-(bromomethyl)-2-methylbenzene. Here are some notable examples:

Compound NameSimilarityUnique Features
1-Bromo-4-(bromomethyl)benzene1.00Bromine at different position; lacks methyl group
1-Bromo-4-(bromomethyl)-2-methylbenzene0.97Methyl group at different position
2-Bromo-4-(bromomethyl)-1-methylbenzene0.97Different substitution pattern on benzene ring
4-Bromo-1,2-bis(bromomethyl)benzene0.93Contains two bromomethyl groups
3-Bromo-1-(bromomethyl)-2-methylbenzene0.93Rearranged positions of bromine and methyl groups

Uniqueness: The specific substitution pattern of 1-Bromo-3-(bromomethyl)-2-methylbenzene imparts distinct reactivity compared to its isomers, making it particularly valuable in organic synthesis and industrial applications .

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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